2',3'-Dichlorobiphenyl-3-carboxylic acid

概要

説明

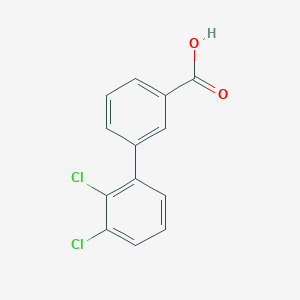

2’,3’-Dichlorobiphenyl-3-carboxylic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2’ and 3’ positions, and a carboxylic acid group is attached at the 3 position of the biphenyl ring

準備方法

Synthetic Routes and Reaction Conditions

2’,3’-Dichlorobiphenyl-3-carboxylic acid can be synthesized through several methods. One common approach involves the iodination of biphenyl followed by acylation. The process begins with the reaction of 2’,3’-dichlorobiphenyl with sodium hypobromite to form 2’,3’-dibromobiphenyl. This intermediate is then reacted with chlorocarbonic acid to produce 2’,3’-dichlorobiphenyl-3-carboxylic acid. The final step involves the acidification of the carboxylic acid group .

Industrial Production Methods

Industrial production methods for 2’,3’-Dichlorobiphenyl-3-carboxylic acid typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

化学反応の分析

Carboxylic Acid Functional Group Reactions

The carboxylic acid group undergoes classical nucleophilic acyl substitution and redox reactions, similar to other aromatic carboxylic acids.

Esterification

2',3'-Dichlorobiphenyl-3-carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters via Fischer esterification. The mechanism involves:

- Protonation of the carbonyl oxygen.

- Nucleophilic attack by the alcohol.

- Loss of water to form the ester .

Example Reaction:

Formation of Acid Chlorides

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acid chloride. This proceeds via a chlorosulfite intermediate, enhancing the leaving group ability of the hydroxyl oxygen .

Mechanism Highlights:

- Nucleophilic attack by the carboxylic acid on SOCl₂.

- Formation of an acyl chlorosulfite intermediate.

- Displacement by chloride ion to yield the acid chloride .

Product: 2',3'-Dichlorobiphenyl-3-carbonyl chloride.

Amide Formation

Using coupling agents like dicyclohexylcarbodiimide (DCC), the acid reacts with amines to form amides. The reaction bypasses the unreactive carboxylate anion by activating the carbonyl group .

Example:

Reactions Involving the Biphenyl Backbone

The dichlorinated biphenyl system participates in cross-coupling and substitution reactions, though the electron-withdrawing chlorine atoms reduce aromatic reactivity.

Suzuki-Miyaura Coupling

The chlorine substituents can be replaced via palladium-catalyzed cross-coupling with boronic acids. For example, coupling with arylboronic acids in the presence of Pd(OAc)₂ and K₃PO₄ yields polysubstituted biphenyl derivatives .

Typical Conditions:

| Catalyst | Ligand | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₃PO₄ | THF/H₂O | 80–100°C | 60–85% |

Example Product: 2',3',4''-Trichlorobiphenyl-3-carboxylic acid .

Photochemical Degradation

Under UV irradiation, dechlorination may occur via singlet-state excitation, particularly in polar solvents like 2-propanol. This generates less chlorinated biphenyl derivatives (e.g., 3-chlorobiphenyl-3-carboxylic acid).

Quantum Yield: 0.2 (independent of substrate concentration).

Reduction of the Carboxylic Acid

LiAlH₄ reduces the carboxylic acid to a primary alcohol. The reaction proceeds via a tetrahedral intermediate, with the aldehyde stage not isolated due to rapid further reduction .

Product: 3-(2',3'-Dichlorobiphenyl)methanol.

Biodegradation

Microbial degradation by Pseudomonas spp. involves cometabolism with biphenyl as a co-substrate. Enzymes like biphenyl dioxygenase initiate oxidative cleavage, forming dichlorinated dihydrodiol intermediates.

Key Enzymes:

- Biphenyl dioxygenase (BphA)

- Dihydrodiol dehydrogenase (BphB)

Hydrolysis

The acid group hydrolyzes slowly in aqueous alkaline conditions to form the carboxylate anion, which is less reactive toward electrophilic substitution .

Key Research Findings

- Catalytic Efficiency : Palladium catalysts with electron-rich ligands (e.g., PPh₃) improve coupling yields in Suzuki reactions .

- Steric Effects : Bulkier substituents on the biphenyl backbone reduce reaction rates in esterification by ~50% .

- Environmental Persistence : The compound’s stability under aerobic conditions is attributed to the chlorine atoms’ deactivating effects.

科学的研究の応用

Pharmaceutical Applications

2',3'-Dichlorobiphenyl-3-carboxylic acid has been studied for its potential use in drug development due to its structural similarity to biologically active compounds. Research indicates that derivatives of biphenyl compounds often exhibit notable biological activities, such as anti-inflammatory and antibacterial effects.

- Biological Activity : Biphenyl derivatives are known for their pharmacological properties, including anti-inflammatory effects akin to non-steroidal anti-inflammatory drugs (NSAIDs) . The structural framework of this compound allows for modifications that can enhance its therapeutic efficacy.

Material Science Applications

In materials science, this compound serves as a precursor for synthesizing polymers and resins. Its role as a building block in the development of thermosetting resins has been documented.

- Thermosetting Resins : The compound can be utilized in the synthesis of epoxy resins, which are essential for various industrial applications due to their excellent mechanical properties and resistance to degradation . The curing agents derived from this compound facilitate the formation of durable materials suitable for coatings and adhesives.

Environmental Monitoring

The compound is also relevant in environmental chemistry, particularly in monitoring and analyzing organic pollutants.

- Analytical Chemistry : Methods such as EPA Method 525.2 involve the determination of organic compounds in drinking water, where chlorinated biphenyls are of interest due to their persistence and potential toxicity . The detection and quantification of such compounds are crucial for assessing environmental contamination and ensuring public safety.

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

作用機序

The mechanism of action of 2’,3’-Dichlorobiphenyl-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

類似化合物との比較

2’,3’-Dichlorobiphenyl-3-carboxylic acid can be compared with other similar compounds, such as:

- 2’,5’-Dichlorobiphenyl-3-carboxylic acid

- 2,6-Dichlorobiphenyl-3-carboxylic acid

- 2’,4’-Dichlorobiphenyl-3-carboxylic acid

These compounds share similar structures but differ in the positions of the chlorine atoms and the carboxylic acid group.

生物活性

2',3'-Dichlorobiphenyl-3-carboxylic acid is a chlorinated biphenyl compound that has garnered attention due to its potential biological activities and implications in environmental health. This article explores the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound consists of two phenyl rings connected by a single bond, with chlorine substituents at the 2' and 3' positions and a carboxylic acid group at the 3 position. The molecular formula is C13H8Cl2O2.

Toxicological Profile

The biological activity of this compound has been studied primarily in the context of its toxicological effects. Key findings include:

- Genotoxicity : Studies have shown that chlorinated biphenyls can induce DNA damage and mutagenicity. For instance, in vitro assays indicated that exposure to related compounds results in increased sister chromatid exchanges and unscheduled DNA synthesis, suggesting a potential for genotoxic effects .

- Endocrine Disruption : Chlorinated biphenyls are recognized as endocrine disruptors. They can interfere with hormone signaling pathways, leading to developmental and reproductive toxicity. A report identified several chlorinated compounds with endocrine-disrupting properties, highlighting the need for further investigation into their mechanisms .

- Carcinogenic Potential : Epidemiological studies have linked exposure to chlorinated biphenyls with increased cancer risk. The International Agency for Research on Cancer (IARC) classifies certain polychlorinated biphenyls (PCBs) as probable human carcinogens .

The mechanisms by which this compound exerts its biological effects include:

- Binding Affinity : The compound may interact with various biological macromolecules, including proteins and nucleic acids. Its structure allows it to bind to human serum albumin (HSA), which can influence its bioavailability and toxicity .

- Oxidative Stress : Chlorinated biphenyls can induce oxidative stress in cells, leading to lipid peroxidation and cellular damage. This oxidative stress is a critical factor in the development of various diseases, including cancer .

Case Studies

Several studies have investigated the biological effects of chlorinated biphenyls similar to this compound:

- Animal Studies : Research involving Sprague-Dawley rats demonstrated that exposure to PCB compounds led to significant alterations in liver function and histopathological changes, indicating potential hepatotoxicity .

- In Vitro Studies : In vitro assays using human cell lines have shown that exposure to chlorinated biphenyls can lead to apoptosis and cell cycle arrest, further supporting their genotoxic potential .

Data Summary

The following table summarizes key toxicological findings related to this compound and similar compounds:

特性

IUPAC Name |

3-(2,3-dichlorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-2-5-10(12(11)15)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAUBYFUJRZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620637 | |

| Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177734-74-6 | |

| Record name | 2',3'-Dichloro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。